molecular formula C16H17NO4 B2744492 (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate CAS No. 750649-38-8

(1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate

Cat. No.: B2744492
CAS No.: 750649-38-8
M. Wt: 287.315
InChI Key: ZDNOUOSAVXNPDI-NWDGAFQWSA-N
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Description

(1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate is a complex organic compound characterized by a cyclohexyl ring substituted with an isoindolinone moiety and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . This reaction is often carried out under acidic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate involves its interaction with specific molecular targets. The isoindolinone moiety can interact with enzymes and receptors, modulating their activity. The acetate group may facilitate the compound’s cellular uptake and distribution, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-3-(1,3-Dioxoisoindolin-2-yl)cyclohexyl acetate is unique due to its specific stereochemistry and the presence of both the isoindolinone and acetate groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(1R,3S)-3-(1,3-dioxoisoindol-2-yl)cyclohexyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10(18)21-12-6-4-5-11(9-12)17-15(19)13-7-2-3-8-14(13)16(17)20/h2-3,7-8,11-12H,4-6,9H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNOUOSAVXNPDI-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCC(C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CCC[C@@H](C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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